molecular formula C24H20N2O4S B12481630 (2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate

(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate

Cat. No.: B12481630
M. Wt: 432.5 g/mol
InChI Key: LIYSTZCIWVOZKZ-UHFFFAOYSA-N
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Description

The compound (2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate is a complex organic molecule that features a phenothiazine moiety linked to a benzamidopropanoate structure. Phenothiazine derivatives are known for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate typically involves the reaction of phenothiazine derivatives with benzamidopropanoate precursors. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an anticancer and antioxidant agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate is unique due to its specific combination of the phenothiazine and benzamidopropanoate structures, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamidopropanoate

InChI

InChI=1S/C24H20N2O4S/c1-16(25-23(28)17-9-3-2-4-10-17)24(29)30-15-22(27)26-18-11-5-7-13-20(18)31-21-14-8-6-12-19(21)26/h2-14,16H,15H2,1H3,(H,25,28)

InChI Key

LIYSTZCIWVOZKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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